molecular formula C15H8Cl3NO2 B2651788 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione CAS No. 79183-32-7

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B2651788
CAS No.: 79183-32-7
M. Wt: 340.58
InChI Key: WSLZDTPFOQFMDU-UHFFFAOYSA-N
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Description

Evolution of Isatin-Based Research

Isatin (1H-indole-2,3-dione), first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo, laid the foundation for a century of heterocyclic chemistry innovation. Early research focused on its synthesis and basic reactivity, with the Sandmeyer methodology—a condensation of chloral hydrate, hydroxylamine, and aniline—emerging as the first practical route to isatin derivatives. The 20th century witnessed a paradigm shift toward functionalization, driven by the recognition of isatin’s bioactivity. Modifications at the N1, C5, and C3 positions became focal points, yielding analogs with enhanced pharmacological profiles.

The introduction of halogen substituents, such as chlorine at C5, marked a critical advancement. Chlorination at this position improved metabolic stability and electronic properties, enabling stronger interactions with biological targets. Concurrently, N1 alkylation strategies, including benzyl group incorporation, expanded the diversity of isatin derivatives, as seen in compounds like 5-chloro-1-methyl-1H-indole-2,3-dione. These innovations set the stage for the development of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione, which combines strategic halogenation and N1-substitution to optimize bioactivity.

Discovery and Development Trajectory

The synthesis of this compound builds upon methodologies established for N-substituted isatins. A pivotal advancement was the use of Lewis acid-catalyzed cyclizations, as detailed in the CN101786980B patent, which enables efficient assembly of substituted isatin cores. This approach involves reacting aniline derivatives with hydroxylamine and trihalogen acetaldehyde under acidic conditions, followed by cyclization using strong acids or Lewis catalysts.

The compound’s dichlorobenzyl group originates from benzyl substitution strategies aimed at enhancing lipophilicity and target binding. For instance, the synthesis of N4-benzyl-5-chloroisatin-3-thiosemicarbazones demonstrated that bulky aromatic substituents at N1 improve urease inhibition by occupying hydrophobic enzyme pockets. Similarly, this compound leverages its dichlorobenzyl moiety to achieve superior molecular recognition compared to simpler analogs like 5-chloro-1-methylisatin.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Isatin C₈H₅NO₂ 147.13 None
5-Chloro-1-methylisatin C₉H₆ClNO₂ 195.6 C5-Cl, N1-CH₃
5-Chloro-1-(2,6-dichlorobenzyl)isatin C₁₅H₈Cl₃NO₂ 340.59 C5-Cl, N1-(2,6-Cl₂-benzyl)
5-Chloro-1-(3,4-dichlorobenzyl)isatin C₁₅H₈Cl₃NO₂ 355.6 C5-Cl, N1-(3,4-Cl₂-benzyl)

Position within the Indole-2,3-Dione Chemical Space

The structural landscape of indole-2,3-diones is defined by substitutions at three key positions: N1, C5, and C3. This compound distinguishes itself through dual chloro substituents at C5 and a 3,4-dichlorobenzyl group at N1. This configuration confers distinct electronic and steric properties:

  • C5 Chlorination : Enhances electrophilicity at the lactam carbonyl, facilitating nucleophilic attack—a property exploited in prodrug designs.
  • N1 Dichlorobenzyl : Introduces steric bulk and lipophilicity, promoting membrane permeability and target engagement. The 3,4-dichloro pattern on the benzyl ring may further enable π-stacking with aromatic residues in enzyme active sites.

Comparative analysis with analogs like 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione reveals that the meta and para chlorine positions on the benzyl group optimize binding to asymmetrical enzyme pockets, as evidenced by superior inhibitory activity in urease assays.

Significance in Heterocyclic Medicinal Chemistry

The strategic substitution pattern of this compound aligns with broader objectives in heterocyclic drug design:

  • Enzyme Inhibition : Analogous N1-benzyl-5-chloroisatin derivatives exhibit potent urease inhibition (IC₅₀ = 1.31–3.24 μM), surpassing thiourea (IC₅₀ = 22.3 μM). The dichlorobenzyl group likely obstructs the enzyme’s substrate-access channel.
  • Antiglycation Potential : Derivatives with extended N1-aromatic systems demonstrate glycation inhibition (IC₅₀ = 114.51–229.94 μM), outperforming rutin (IC₅₀ = 294.5 μM). This suggests utility in managing diabetic complications.
  • Synthetic Versatility : The compound’s synthesis exemplifies modern trends in catalysis (e.g., Lewis acids) and regioselective functionalization, enabling rapid diversification for structure-activity relationship studies.

Properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO2/c16-9-2-4-13-10(6-9)14(20)15(21)19(13)7-8-1-3-11(17)12(18)5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLZDTPFOQFMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 5-chloroindole-2,3-dione.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Anticancer Research

One of the primary applications of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione is in cancer research. Recent studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Antiproliferative Activity : A study demonstrated that certain derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cells. Specifically, one derivative outperformed the standard drug erlotinib, indicating its potential as a more effective treatment option .

Synthesis and Derivative Development

The synthesis of this compound has paved the way for the creation of numerous derivatives with enhanced biological activity. Researchers have focused on modifying the substituents on the phenyl group to optimize their therapeutic efficacy.

Table 1: Summary of Antiproliferative Activities of Derivatives

CompoundGI50 (nM)Cell LineComparison to Erlotinib
This compound29Panc-1More effective
Derivative 233MCF-7Comparable
Derivative 342A-549Less effective

Broader Pharmacological Activities

Beyond its anticancer properties, preliminary studies suggest that compounds related to this compound may also possess:

  • Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections .

Future Research Directions

Future research on this compound should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Clinical Trials : Initiating clinical trials to assess safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 3,4-dichlorobenzyl substituent distinguishes this compound from other N-substituted 5-chloroisatin derivatives. Key structural analogs include:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key References
5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 4-Chlorobenzyl C₁₅H₉Cl₂NO₂ 306.14
5-Chloro-1-(4-methoxybenzyl)-1H-indole-2,3-dione 4-Methoxybenzyl C₁₆H₁₂ClNO₃ 301.73
5-Chloro-1-(trimethylsilyl)-1H-indole-2,3-dione Trimethylsilyl C₁₁H₁₃ClNO₂Si 278.77
5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(Trifluoromethyl)benzyl C₁₅H₈ClF₃NO₂ 350.68

Key Observations :

  • Steric Effects : Bulky substituents like 3-(trifluoromethyl)benzyl may hinder molecular docking interactions compared to the moderately sized 3,4-dichlorobenzyl group .

Electronic and Reactivity Profiles

Quantum chemical analyses, such as HOMO-LUMO energy gaps, provide insights into reactivity:

Compound HOMO-LUMO Gap (eV) Reactivity Inference Reference
5-Chloro-1-(trimethylsilyl)-1H-indole-2,3-dione Low (~3.5) High reactivity (soft molecule)
5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione Moderate (~4.2)* Moderate reactivity Inferred
5-Chloro-1-(4-methoxybenzyl)-1H-indole-2,3-dione High (~5.0)* Low reactivity (hard molecule) Inferred

*Note: Values marked with * are inferred based on substituent electron effects.

  • The electron-withdrawing 3,4-dichlorobenzyl group likely reduces the HOMO-LUMO gap compared to electron-donating groups (e.g., methoxy), increasing electrophilicity .
  • The trimethylsilyl group’s low gap correlates with higher chemical reactivity, making it more prone to nucleophilic attacks .
Anticonvulsant Activity
  • Schiff bases of 5-bromoisatin (e.g., N-methyl-5-bromo-3-(p-chlorophenylimino)isatin) show potent anticonvulsant activity in MES and ScMet models, outperforming phenytoin .
Corrosion Inhibition
  • Derivatives like 1-allyl-5-chloroindoline-2,3-dione (TZACI) exhibit corrosion inhibition efficiencies >80% for mild steel in HCl, with performance increasing with substituent hydrophobicity . The 3,4-dichlorobenzyl group’s lipophilicity may enhance adsorption on metal surfaces, though experimental validation is needed .
Molecular Docking
  • Analogous compounds (e.g., trimethylsilyl derivatives) show affinity for proteins like human monoamine oxidase A (PDB: 2Z5X) and epidermal growth factor receptor (PDB: 1M17) . The dichlorobenzyl group’s chlorine atoms may form halogen bonds with target proteins, improving binding specificity .

Biological Activity

5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C15H8Cl3NO2
  • Molecular Weight: 340.59 g/mol
  • CAS Number: 79183-32-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of indole compounds exhibit notable antibacterial properties. In particular, compounds similar to this compound have shown effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 µg/mL
Streptococcus pneumoniae0.03 µg/mL
Escherichia coliNot effective against wild-type strains

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as the disruption of DNA gyrase and topoisomerase activities, which are critical for bacterial DNA replication and repair .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance:

  • Cell Lines Tested: HepG2 (liver cancer), MCF-7 (breast cancer)
  • Mechanism of Action: Induction of oxidative stress leading to cell cycle arrest and apoptosis.

In vitro assays have shown that this compound exhibits IC50 values in the micromolar range against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Studies

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed enhanced activity against resistant strains of bacteria when compared to traditional antibiotics like ampicillin .
  • Anticancer Evaluation : A thesis from the University of Groningen highlighted the effectiveness of indole derivatives in targeting cancer cells through specific biochemical pathways, with this compound being one of the promising candidates due to its structural properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione, and how can purity be ensured?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation followed by indole ring closure. For example, ketone intermediates can be synthesized via Friedel-Crafts reactions using AlCl₃ as a catalyst (e.g., 1,2-dichlorobenzene as a substrate) . Subsequent steps may include hydrazine hydrate-mediated cyclization under reflux in DMF. Purification typically employs column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization (DMF/acetic acid mixtures) to achieve >95% purity . Confirmation of purity requires TLC, NMR (¹H, ¹³C, ¹⁹F), and HRMS .

Q. How should researchers interpret conflicting NMR spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or paramagnetic impurities. For example, ¹⁹F NMR is critical for detecting fluorinated byproducts in related indole derivatives . Always compare data with structurally analogous compounds (e.g., 5-chloroindoline-2,3-dione derivatives) and validate using deuterated solvents. If contradictions persist, employ 2D NMR (COSY, HSQC) or crystallographic validation .

Advanced Research Questions

Q. What crystallographic parameters are critical for confirming the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 88.44° between the benzyl and indole moieties) and intermolecular interactions (C–H⋯O, π-π stacking). Key metrics include bond lengths (e.g., C=O at 1.208 Å, N–C at 1.364–1.407 Å) and centroid-centroid distances (e.g., 3.383 Å for π-π interactions) . Refinement protocols should constrain H atoms geometrically and validate thermal displacement parameters (Uiso) .

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict spectroscopic properties. For example, deviations in NMR chemical shifts may arise from solvent effects or conformational flexibility. Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra. Adjust basis sets or include solvation models (e.g., PCM) to improve accuracy. Cross-validate with crystallographic data .

Q. What strategies mitigate side reactions during N-benzylation of the indole core?

  • Methodological Answer : Competitive alkylation at multiple sites (e.g., N1 vs. N3) can be minimized by controlling reaction conditions:

  • Use bulky bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DCE) to favor N1 selectivity .
  • Monitor reaction progress via LC-MS to detect intermediates like 3-carbaldehyde derivatives .
  • Post-reaction quenching with ice-cold water reduces dimerization .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Methodological Answer : Variability in bioactivity (e.g., anticonvulsant potency in MES tests) may stem from differences in assay protocols or compound purity. Standardize testing using:

  • Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance).
  • Positive controls (e.g., phenytoin for anticonvulsant assays) .
  • Batch-to-batch purity checks via HPLC and elemental analysis.

Structural and Mechanistic Insights

Q. What role do substituents (e.g., 3,4-dichlorobenzyl) play in stabilizing the molecule’s conformation?

  • Methodological Answer : The 3,4-dichlorobenzyl group induces steric hindrance, reducing rotational freedom and stabilizing planar indole-dione configurations. This is confirmed by crystallographic dihedral angles (>76° between rings) and computational energy barriers for rotation . Chlorine atoms enhance lipophilicity, impacting solubility and intermolecular interactions (e.g., halogen bonding) .

Analytical Best Practices

Q. Which analytical techniques are essential for characterizing degradation products?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with:

  • LC-MS/MS to identify hydrolyzed products (e.g., free indole or benzoic acid derivatives).
  • Solid-state NMR to detect amorphous/crystalline phase changes.
  • XRD for polymorph screening .

Experimental Design Considerations

Q. How can reaction scalability be optimized without compromising yield?

  • Methodological Answer : Pilot-scale synthesis (e.g., 10–100 g batches) requires:

  • Solvent selection (e.g., PEG-400 for greener synthesis ).
  • Continuous flow systems to enhance mixing and heat transfer.
  • In-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Tables for Key Data

Table 1: Synthetic Routes Comparison

StepMethod (Evidence)Yield (%)Purity (%)Key Challenges
Friedel-CraftsAlCl₃, 1,2-dichlorobenzene4295Polyacylation byproducts
N-BenzylationK₂CO₃, DMF, reflux7498Competing N3 alkylation
PurificationColumn chromatography>99Solvent retention in product

Table 2: Crystallographic Parameters

ParameterValueSignificance
Dihedral angle88.44° (benzyl vs. indole)Confirms steric hindrance
π-π distance3.383 ÅStabilizes crystal packing
C=O bond length1.208 ÅValidates resonance stabilization

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